molecular formula C22H26FN3O3 B12786893 6-(4-(4-(4-Fluorophenyl)-1-piperazinyl)-1-hydroxybutyl)-3-methyl-2(3H)-benzoxazolone CAS No. 124673-99-0

6-(4-(4-(4-Fluorophenyl)-1-piperazinyl)-1-hydroxybutyl)-3-methyl-2(3H)-benzoxazolone

Cat. No.: B12786893
CAS No.: 124673-99-0
M. Wt: 399.5 g/mol
InChI Key: WTAYUNRBHUKMGX-UHFFFAOYSA-N
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Description

6-(4-(4-(4-Fluorophenyl)-1-piperazinyl)-1-hydroxybutyl)-3-methyl-2(3H)-benzoxazolone is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a piperazine ring, and a benzoxazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-(4-(4-Fluorophenyl)-1-piperazinyl)-1-hydroxybutyl)-3-methyl-2(3H)-benzoxazolone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzoxazolone core, followed by the introduction of the piperazine ring and the fluorophenyl group. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The fluorophenyl group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

6-(4-(4-(4-Fluorophenyl)-1-piperazinyl)-1-hydroxybutyl)-3-methyl-2(3H)-benzoxazolone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-(4-(4-Fluorophenyl)-1-piperazinyl)-1-hydroxybutyl)-3-methyl-2(3H)-benzoxazolone involves its interaction with specific molecular targets and pathways. The fluorophenyl group and piperazine ring play crucial roles in binding to target proteins or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Fluorophenyl)-6-isopropyl-2-[(N-methyl-n-methylsulfonyl)amino]pyrimidine-5-yl-methanol
  • 2-{3-[4-(4-Fluorophenyl)-3,6-Dihydro-1(2h)-Pyridinyl]Propyl}-8-Methyl-4(3h)-Quinazolinone

Uniqueness

Compared to similar compounds, 6-(4-(4-(4-Fluorophenyl)-1-piperazinyl)-1-hydroxybutyl)-3-methyl-2(3H)-benzoxazolone stands out due to its unique combination of structural features, which contribute to its diverse chemical reactivity and potential applications. The presence of the benzoxazolone core, in particular, imparts distinct biological activities and chemical properties that are not observed in other related compounds.

This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

124673-99-0

Molecular Formula

C22H26FN3O3

Molecular Weight

399.5 g/mol

IUPAC Name

6-[4-[4-(4-fluorophenyl)piperazin-1-yl]-1-hydroxybutyl]-3-methyl-1,3-benzoxazol-2-one

InChI

InChI=1S/C22H26FN3O3/c1-24-19-9-4-16(15-21(19)29-22(24)28)20(27)3-2-10-25-11-13-26(14-12-25)18-7-5-17(23)6-8-18/h4-9,15,20,27H,2-3,10-14H2,1H3

InChI Key

WTAYUNRBHUKMGX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)C(CCCN3CCN(CC3)C4=CC=C(C=C4)F)O)OC1=O

Origin of Product

United States

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